molecular formula C19H26ClN3O2 B4897048 N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride

N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride

Cat. No. B4897048
M. Wt: 363.9 g/mol
InChI Key: GIVMKGHMIRKFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a hydrazide derivative of isonicotinic acid and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride is not fully understood. However, it has been suggested that it inhibits the growth of Mycobacterium tuberculosis by interfering with the synthesis of mycolic acid, which is an essential component of the cell wall of the bacteria. It has also been suggested that it exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis, reduce inflammation, and inhibit the proliferation of cancer cells. It has also been found to have a low toxicity profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride is its low toxicity profile, which makes it a safe compound for use in lab experiments. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride. One direction is the development of new drugs for the treatment of tuberculosis using this compound. Another direction is the exploration of its anti-inflammatory and anti-cancer properties for the development of new drugs for the treatment of these diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other research fields.

Synthesis Methods

N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride has been synthesized using different methods. One of the most commonly used methods involves the reaction of isonicotinic acid hydrazide with 3,5-dimethyladamantoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide.

Scientific Research Applications

N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride has been extensively studied for its potential applications in various research fields. It has been found to exhibit anti-tubercular activity and has been used in the development of new drugs for the treatment of tuberculosis. It has also been studied for its anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

N'-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2.ClH/c1-17-7-13-8-18(2,10-17)12-19(9-13,11-17)16(24)22-21-15(23)14-3-5-20-6-4-14;/h3-6,13H,7-12H2,1-2H3,(H,21,23)(H,22,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVMKGHMIRKFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NNC(=O)C4=CC=NC=C4)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide;hydrochloride

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